4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride
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Overview
Description
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary targets of the compound EN300-7535278 are currently unknown. The compound belongs to the class of 1,2,4-triazole derivatives, which are known to possess a wide range of biological activities . .
Mode of Action
The mode of action of EN300-7535278 involves the interaction of the 1,2,4-triazole moiety with its targets. The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Result of Action
1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride typically involves the following steps:
Formation of 1,2,4-Triazole Core: The triazole ring is usually formed through the cyclization of hydrazine derivatives with formamide or other carbonyl compounds.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Cyclohexan-1-amine Derivative Formation: The cyclohexan-1-amine moiety is synthesized through the reduction of corresponding nitro compounds or amide derivatives.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amines or other reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the triazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include iron powder, tin chloride, and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro compounds, hydroxylamines, and other oxidized derivatives.
Reduction Products: Amines, amides, and other reduced derivatives.
Substitution Products: Halogenated compounds, alkylated derivatives, and acylated products.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and materials.
Biology: The biological activity of triazole derivatives has been extensively studied. They exhibit a range of biological properties, including antimicrobial, antifungal, and anticancer activities. This compound, in particular, has shown promise in inhibiting the growth of certain cancer cells.
Medicine: Due to its biological activity, 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride is being investigated for its potential use in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, such as polymers and coatings
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: Other triazole derivatives with different substituents on the ring.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to various heterocyclic cores.
Cyclohexan-1-amine Derivatives: Other cyclohexan-1-amine derivatives with different functional groups.
Uniqueness: 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride is unique due to its specific combination of the triazole ring, phenyl group, and cyclohexan-1-amine moiety. This combination provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,16,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIAUPZVMJATJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=NN2)C3=CC=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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